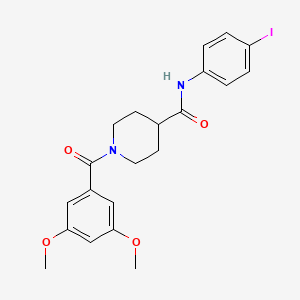![molecular formula C20H21N3O2 B5112824 4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)
4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, commonly known as DMABN or DMAP, is a chemical compound that has been widely used in scientific research. DMABN is a pyrazolidinedione derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
DMABN has been widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of metal ions, such as copper, zinc, and iron, in biological samples. DMABN has also been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizing agent to kill cancer cells. Additionally, DMABN has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.
作用机制
DMABN acts as a chelator, binding to metal ions and forming a stable complex. The fluorescent properties of DMABN are dependent on the type of metal ion that it binds to. DMABN has been shown to selectively bind to copper ions, which can lead to the generation of reactive oxygen species and cell death in cancer cells. Additionally, DMABN has been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
DMABN has been shown to have a low toxicity and is relatively stable in biological environments. DMABN has been shown to penetrate cell membranes and accumulate in the cytoplasm and nucleus of cells. DMABN has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. Additionally, DMABN has been shown to inhibit the formation of amyloid plaques in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DMABN has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its low toxicity, and its stability in biological environments. However, DMABN has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the research on DMABN. One potential direction is the development of new DMABN-based fluorescent probes for the detection and measurement of metal ions in biological samples. Another potential direction is the development of new DMABN-based photosensitizers for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of DMABN and its potential applications in the development of new drugs for the treatment of various diseases.
合成方法
DMABN can be synthesized by reacting 4-(dimethylamino)benzaldehyde with 1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in the presence of a base catalyst. The reaction yields DMABN as a yellow crystalline solid with a melting point of 142-144°C.
属性
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-8-17(11-14(13)2)23-20(25)18(19(24)21-23)12-15-6-9-16(10-7-15)22(3)4/h5-12H,1-4H3,(H,21,24)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSWWCPTCJCHSJ-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)
![2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)
![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)

![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)


![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)

![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)